6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
Description
The compound 6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one belongs to the indolocarbazole family, a class of heterocyclic alkaloids characterized by fused indole and carbazole moieties. Its core structure, indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one, is shared with natural products like staurosporine aglycone (K252c) and synthetic derivatives such as Gö6976 and BMS-251873 . Indolocarbazoles are renowned for their kinase inhibitory activity (e.g., protein kinase C (PKC), topoisomerase I) and antitumor properties .
Properties
IUPAC Name |
13-[(3,4-dimethoxyphenyl)methyl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3/c1-34-22-12-11-16(13-23(22)35-2)14-32-15-19-24-17-7-3-5-9-20(17)30-27(24)28-25(26(19)29(32)33)18-8-4-6-10-21(18)31-28/h3-13,30-31H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAODZOYUXIIGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C4C5=CC=CC=C5NC4=C6C(=C3C2=O)C7=CC=CC=C7N6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one , hereafter referred to as DMTIPC , is a member of the indolocarbazole family known for its diverse biological activities. This article examines the biological activity of DMTIPC, focusing on its antitumor and antiviral properties, as well as its mechanism of action based on recent research findings.
Antitumor Activity
DMTIPC has shown significant antitumor activity across various cancer cell lines. In vitro studies demonstrate that DMTIPC inhibits the growth of human tumor cell lines with varying mechanisms:
- Mechanism of Action : The compound appears to interact with DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells. This interaction is crucial for disrupting the replication and transcription processes in rapidly dividing cells .
- Case Study : A study conducted by the National Cancer Institute evaluated DMTIPC against 60 different human tumor cell lines. The results indicated a potent inhibitory effect on cell proliferation, suggesting its potential as a chemotherapeutic agent .
Antiviral Activity
Research has also highlighted the antiviral properties of DMTIPC, particularly against human cytomegalovirus (HCMV):
- Inhibition of Viral Replication : DMTIPC was found to inhibit HCMV replication by targeting viral kinases involved in phosphorylation processes essential for viral replication .
- Synergistic Effects : Co-treatment studies with DMTIPC and ganciclovir (GCV), an antiviral medication, showed enhanced antiviral effects compared to either agent alone. This suggests that DMTIPC could be used in combination therapies to improve treatment outcomes for HCMV infections .
Table 1: Summary of Biological Activities of DMTIPC
| Activity Type | Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | DNA intercalation | 0.5 µM | |
| Antiviral | Inhibition of pUL97 | 0.0012 µM | |
| Cytotoxicity | Low cytotoxicity | CC50 > 50 µM |
Table 2: Comparison with Other Indolocarbazole Derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Studies have indicated that derivatives of indole and carbazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism of action may involve the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Properties
Research has also suggested that this compound may possess neuroprotective effects. Compounds with indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This could make them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Organic Light Emitting Diodes (OLEDs)
In material science, 6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one can be utilized in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an efficient emitter in OLED devices. The incorporation of such compounds can enhance the performance and efficiency of these devices by improving light emission characteristics and stability .
Photovoltaic Applications
Additionally, this compound may find applications in photovoltaic technology. The structural characteristics of indole-based compounds can be advantageous for charge transport in organic solar cells. Research is ongoing to explore how these compounds can improve the efficiency and stability of solar energy conversion systems .
Biological Research
Enzyme Inhibition Studies
Another significant application lies in enzyme inhibition studies. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, research has shown that certain indole derivatives can act as potent inhibitors of kinases and phosphatases, which are crucial in various biological processes including cancer progression and inflammation .
Drug Development
The compound's unique structure makes it a valuable scaffold for drug development. By modifying its chemical structure through synthetic chemistry techniques, researchers can design new analogs with enhanced biological activity or reduced toxicity profiles. This approach is particularly relevant in the development of targeted therapies for complex diseases like cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Similarities
The indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one backbone is conserved across multiple compounds (Table 1), enabling interactions with ATP-binding domains of kinases. Key analogues include:
*Calculated based on structure.
Key Structural Differences:
- Substituent Position: The 3,4-dimethoxybenzyl group in the target compound may enhance lipophilicity compared to Gö6976’s cyanoethyl group or BMS-251873’s hydrophilic glucopyranosyl moiety .
Structure-Activity Relationships (SAR)
Dimethoxybenzyl Group : The 3,4-dimethoxybenzyl substituent likely improves membrane permeability and target affinity, as methoxy groups are common in kinase inhibitors (e.g., imatinib) .
Fluorine Substitution : BMS-251873’s 3,9-difluoro modification enhances DNA intercalation and topoisomerase I inhibition .
Cyanoethyl Group (Gö6976): Increases selectivity for conventional PKC isoforms (α, β, γ) over atypical PKCζ .
Kinase Inhibition
Research Findings and Clinical Relevance
Gö6976: Enhances epidermal growth factor receptor (EGFR) phosphorylation in keratinocytes, suggesting dual roles in differentiation and cancer .
BMS-251873 : A rare example of a glycosylated indolocarbazole with in vivo efficacy, highlighting the importance of solubility modifications .
K252c : Used as a tool compound to study apoptosis pathways, but toxicity limits therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(3,4-dimethoxybenzyl)-indolo-pyrrolo-carbazol-5-one derivatives?
- Methodology : Utilize multi-step heterocyclic condensation strategies. For example, indole and pyrrolo-carbazole scaffolds can be synthesized via iodine-catalyzed oxidative cyclization of substituted indole precursors with aromatic aldehydes, followed by functionalization with 3,4-dimethoxybenzyl groups using nucleophilic substitution or reductive amination . Key steps include:
- Step 1 : Condensation of indole derivatives with aldehydes under acidic conditions (e.g., HI catalysis).
- Step 2 : Oxidation with iodine to form the fused carbazole core.
- Step 3 : Benzylation via SN2 or Mitsunobu reactions.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Techniques :
- NMR : Use - and -NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.7–4.1 ppm and aromatic protons in the indolo-carbazole core at δ 6.8–8.2 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm and methoxy (C-O) vibrations at 1250–1050 cm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 471.5) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the biological activity of this compound?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II for anticancer activity). The dimethoxybenzyl group may enhance binding to hydrophobic pockets .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.5 for blood-brain barrier penetration) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against cancer targets?
- Methodology :
- Analog Synthesis : Modify substituents on the benzyl group (e.g., replace methoxy with halogen or nitro groups) to test electronic effects .
- Biological Assays : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values (e.g., Edotecarin, a related compound, has IC = 0.2 µM in leukemia models) .
- Data Analysis : Apply QSAR models to correlate substituent properties (e.g., Hammett constants) with activity .
Q. What experimental approaches resolve contradictions in reported reaction mechanisms for similar indolo-carbazoles?
- Case Study : If oxidation steps yield inconsistent regiochemistry (e.g., carbonyl vs. hydroxylated products):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
